8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline
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Overview
Description
8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, linked to a piperidine ring and a methoxypyridine moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it a valuable subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound (6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is RIOK2 . RIOK2 is an atypical kinase implicated in multiple human cancers . It plays a crucial role in ribosome maturation and cell cycle progression .
Mode of Action
(6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone interacts with RIOK2 by binding to it with a high affinity (Kd = 6.1 nM) . This interaction inhibits the enzymatic and cellular activities of RIOK2 .
Biochemical Pathways
The inhibition of RIOK2 by (6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone affects the pathways related to ribosome maturation and cell cycle progression
Result of Action
The result of the action of (6-Methoxypyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is potent proliferation inhibition activity against multiple cancer cell lines . It also demonstrates promising in vivo efficacy in mouse xenograft models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
The methoxypyridine moiety is often introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of methoxypyridine with a halogenated quinoline intermediate in the presence of a palladium catalyst. The final step typically involves the formation of the ether linkage between the piperidine and quinoline rings, which can be achieved through a Williamson ether synthesis using an appropriate alkoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts and reagents that can withstand industrial conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Piperidine: A common structural motif in many bioactive compounds.
Methoxypyridine: Known for its electron-donating properties and ability to participate in various chemical reactions.
Uniqueness
8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-8-7-16(14-23-19)21(25)24-12-9-17(10-13-24)27-18-6-2-4-15-5-3-11-22-20(15)18/h2-8,11,14,17H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFQMVWPPPIDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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